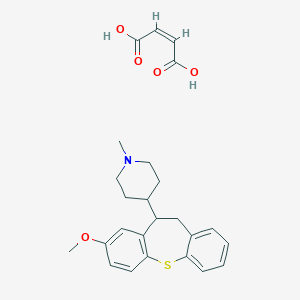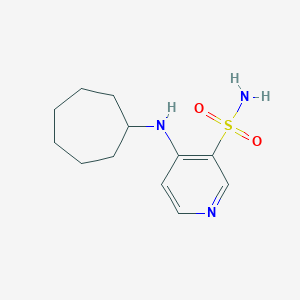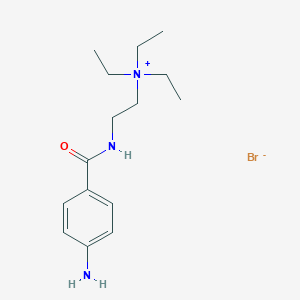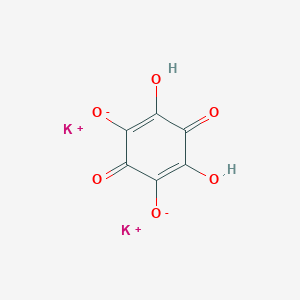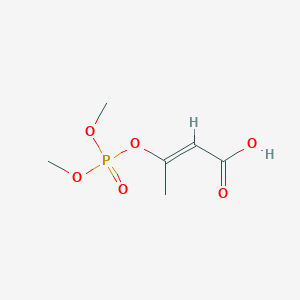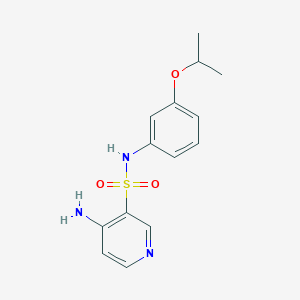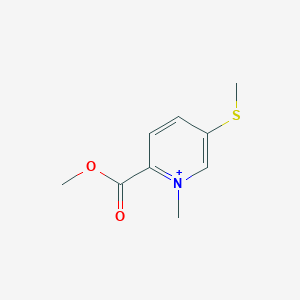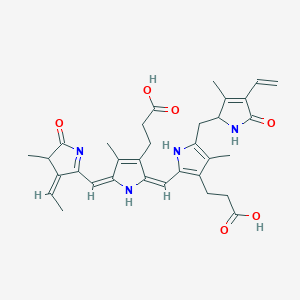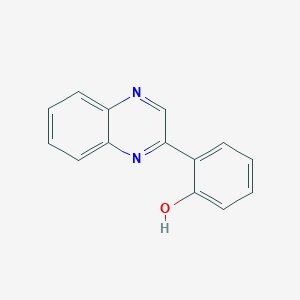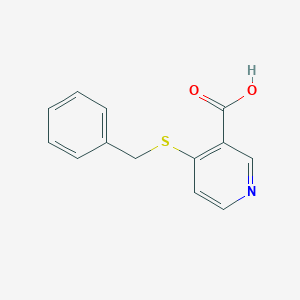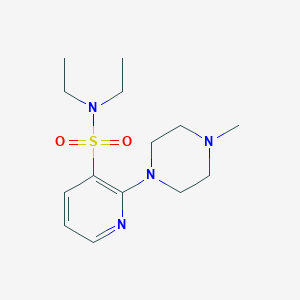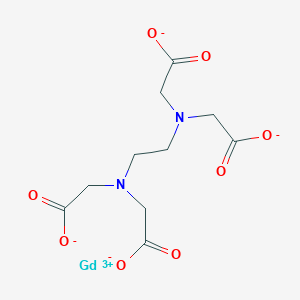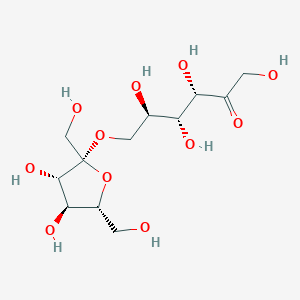
D-Fructose, 6-O-beta-D-fructofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose, 6-O-beta-D-fructofuranosyl- is a disaccharide composed of two fructose molecules linked by a beta-glycosidic bond. This compound is a type of fructooligosaccharide, which are oligosaccharides composed of fructose units. Fructooligosaccharides are known for their prebiotic properties, promoting the growth of beneficial bacteria in the gut.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 6-O-beta-D-fructofuranosyl- typically involves the enzymatic transfructosylation of sucrose using fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructooligosaccharides. The reaction conditions often include a pH range of 5-7 and temperatures between 50-60°C .
Industrial Production Methods: Industrial production of D-Fructose, 6-O-beta-D-fructofuranosyl- involves the use of microbial enzymes, particularly from yeast and fungi. The process includes the fermentation of sucrose-rich substrates, followed by purification steps to isolate the desired fructooligosaccharide .
Chemical Reactions Analysis
Types of Reactions: D-Fructose, 6-O-beta-D-fructofuranosyl- undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by beta-fructofuranosidase, breaking down the disaccharide into individual fructose units.
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Hydrolysis: Beta-fructofuranosidase enzyme, pH 4.5-5.5, temperature 50-60°C.
Oxidation: Periodate, neutral pH, room temperature.
Reduction: Sodium borohydride, alkaline pH, room temperature.
Major Products:
Hydrolysis: Fructose.
Oxidation: Fructose derivatives with carbonyl groups.
Reduction: Fructose derivatives with additional hydroxyl groups.
Scientific Research Applications
D-Fructose, 6-O-beta-D-fructofuranosyl- has several scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its potential in managing gastrointestinal disorders and enhancing immune function.
Industry: Utilized in the food industry as a low-calorie sweetener and dietary fiber supplement.
Mechanism of Action
The prebiotic effects of D-Fructose, 6-O-beta-D-fructofuranosyl- are primarily due to its ability to resist digestion in the upper gastrointestinal tract and reach the colon intact. In the colon, it is fermented by beneficial bacteria, producing short-chain fatty acids and gases. These short-chain fatty acids lower the pH of the colon, inhibiting the growth of pathogenic bacteria and promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .
Comparison with Similar Compounds
Sucrose: Composed of glucose and fructose linked by an alpha-glycosidic bond.
Inulin: A polysaccharide composed of multiple fructose units linked by beta-glycosidic bonds.
Levan: A polysaccharide composed of fructose units linked by beta-2,6-glycosidic bonds.
Uniqueness: D-Fructose, 6-O-beta-D-fructofuranosyl- is unique due to its specific beta-glycosidic linkage between two fructose molecules, which imparts distinct prebiotic properties compared to other fructooligosaccharides .
Properties
IUPAC Name |
(3S,4R,5R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-1,3,4,5-tetrahydroxyhexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-5(16)8(18)9(19)6(17)3-22-12(4-15)11(21)10(20)7(2-14)23-12/h6-11,13-15,17-21H,1-4H2/t6-,7-,8-,9-,10-,11+,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBDYHVKUQMFMM-ICPNMFKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OCC(C(C(C(=O)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17669-60-2 |
Source


|
| Record name | 6-O-β-D-Fructofuranosyl-D-fructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17669-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levanbiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017669602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
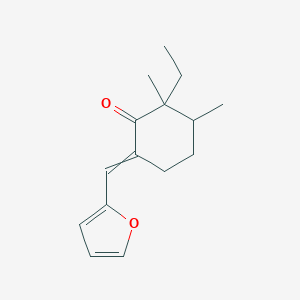
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
